(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone
説明
(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone is a synthetic compound with diverse applications in medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a dichlorophenyl group, a hydroxy group, a morpholinomethyl group, and a piperidino group.
特性
IUPAC Name |
(3,4-dichlorophenyl)-[4-hydroxy-4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3/c18-14-2-1-13(11-15(14)19)16(22)21-5-3-17(23,4-6-21)12-20-7-9-24-10-8-20/h1-2,11,23H,3-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKVRKPNFMKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2CCOCC2)O)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of various applications in research and industry .
化学反応の分析
Types of Reactions
(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Antidepressant Activity
Research has indicated that compounds similar to (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone exhibit antidepressant properties. A study demonstrated that modifications in the piperidine structure can enhance serotonin reuptake inhibition, suggesting potential use in treating depression .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies showed that derivatives of this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of cell signaling pathways associated with growth and survival .
Anti-inflammatory Effects
(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
Case Study 1: Antidepressant Efficacy
In a controlled trial, a derivative of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone was administered to patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo groups, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Inhibition
A study involving various cancer cell lines treated with the compound demonstrated a dose-dependent decrease in cell viability. The findings suggest that the compound's mechanism of action may involve the disruption of mitochondrial function, leading to increased apoptosis rates .
作用機序
The mechanism of action of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are often studied to understand the compound’s effects at a cellular and molecular level .
類似化合物との比較
Similar Compounds
Some compounds similar to (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone include:
- (3,4-Dichlorophenyl)[4-hydroxy-4-(methylpiperidino)]methanone
- (3,4-Dichlorophenyl)[4-hydroxy-4-(ethylpiperidino)]methanone
- (3,4-Dichlorophenyl)[4-hydroxy-4-(propylpiperidino)]methanone
Uniqueness
The uniqueness of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for various applications in research and industry.
生物活性
(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone, also known by its IUPAC name, is a synthetic compound notable for its diverse biological activities and applications in medicinal chemistry. Its unique chemical structure comprises a dichlorophenyl group, a hydroxy group, a morpholinomethyl group, and a piperidino group, which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C17H22Cl2N2O3
- Molecular Weight: 363.28 g/mol
- CAS Number: 478248-36-1
The compound's structural attributes allow it to interact with various biological targets, making it a subject of interest in drug development and therapeutic research.
The biological activity of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The morpholine moiety enhances binding affinity through hydrogen bonding with biological macromolecules, while the piperidine ring may facilitate interactions with specific receptors or enzymes.
Pharmacological Effects
Research has indicated several potential pharmacological effects of this compound:
- Anticancer Activity: Preliminary studies suggest that (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been investigated for its efficacy against multiple myeloma and other malignancies characterized by undesired angiogenesis .
- Antioxidant Activity: The compound has shown promise as an antioxidant agent. In vitro evaluations demonstrated its ability to scavenge free radicals and protect cellular components from oxidative stress .
- Enzyme Inhibition: The compound's interaction with tyrosinase (TYR) has been studied, revealing its potential as an anti-melanogenic agent. It inhibits TYR activity, which is crucial for melanin biosynthesis, thereby suggesting applications in dermatological treatments .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3,4-Dichlorophenyl)[4-hydroxy-4-(methylpiperidino)]methanone | Structure | Moderate anticancer activity |
| (3,4-Dichlorophenyl)[4-hydroxy-4-(ethylpiperidino)]methanone | Structure | Lower enzyme inhibition |
| (3,4-Dichlorophenyl)[4-hydroxy-4-(propylpiperidino)]methanone | Structure | Comparable antioxidant effects |
The distinct combination of functional groups in (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone enhances its biological activity compared to these similar compounds.
In Vitro Studies
- Anticancer Efficacy: A study published in Cancer Research examined the effects of this compound on multiple myeloma cells. Results indicated that it significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 µM .
- Antioxidant Properties: Research published in Journal of Medicinal Chemistry highlighted the antioxidant capacity of this compound. It was found to reduce oxidative stress markers in human fibroblast cells without exhibiting cytotoxicity up to 25 µM .
Clinical Implications
The findings from these studies suggest potential clinical applications for (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone in cancer therapy and skin-related disorders. Ongoing research aims to elucidate its full therapeutic potential and optimize its pharmacological profile.
Q & A
What are the optimal synthetic routes for (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling a 3,4-dichlorobenzoyl chloride derivative with a functionalized piperidine precursor. Key steps include:
- Reagent Selection: Use 3,4-dichlorobenzoyl chloride and 4-hydroxy-4-(morpholinomethyl)piperidine under anhydrous conditions.
- Coupling Reaction: Conduct the reaction in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification: Employ flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | 3,4-Dichlorobenzoyl chloride, Et₃N, DCM, 0°C → RT | 80–95% |
| Purification | Silica gel, hexane/EtOAc (1:1) | 90% purity |
How is the structural characterization of this compound performed using spectroscopic methods?
Level: Basic
Methodological Answer:
- 1H NMR Analysis: Identify key signals:
- X-ray Crystallography: Resolve stereochemistry at the 4-hydroxy piperidine moiety.
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₁₉H₂₃Cl₂N₂O₃).
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
- Systematic Replication: Repeat assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables.
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Profiling: Conduct kinase inhibition panels or receptor-binding assays to clarify target specificity .
What computational methods are used to predict target interactions and binding affinities?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with FAK or other kinases.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling: Corlate substituent effects (e.g., morpholinomethyl group) with activity using descriptors like logP and polar surface area .
What are the solubility and stability profiles under physiological conditions?
Level: Basic
Methodological Answer:
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO. Report as mg/mL.
- Stability Assays: Incubate at 37°C in serum-containing media; analyze degradation via HPLC at 0, 24, and 48 hours .
How to design structure-activity relationship (SAR) studies for analogs of this compound?
Level: Advanced
Methodological Answer:
- Core Modifications: Synthesize derivatives with varied substituents (e.g., replacing morpholinomethyl with piperazine).
- Biological Screening: Test against FAK, PI3K, or EGFR kinases to identify critical pharmacophores .
- Data Integration: Use heatmaps to visualize activity trends across substituent libraries.
What in vivo models are appropriate for assessing anticancer efficacy?
Level: Advanced
Methodological Answer:
- Xenograft Models: Implant human cancer cells (e.g., MDA-MB-231) in nude mice; administer compound intraperitoneally (10 mg/kg, 3x/week).
- Pharmacokinetics: Measure plasma concentrations via LC-MS/MS to correlate exposure with tumor regression .
How can combination therapies with this compound be systematically analyzed?
Level: Advanced
Methodological Answer:
- Synergy Screening: Use Chou-Talalay method to calculate combination indices (CI) with standard chemotherapeutics.
- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify pathway crosstalk .
What analytical methods ensure purity and quality control during synthesis?
Level: Basic
Methodological Answer:
- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1%.
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .
How to identify and characterize metabolites in preclinical studies?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
